Selective NKCC1 Inhibition Profile: 3-Chloro-4-sulfamoylbenzoic Acid vs. Bumetanide and Furosemide
A direct comparative study of loop diuretics on human Na-K-Cl cotransporter (NKCC1) isoforms demonstrates a distinct, low-activity profile for the 3-chloro-4-sulfamoylbenzoic acid scaffold. While the related clinical diuretics bumetanide and furosemide exhibit strong inhibition, the compound tripamide, which is structurally derived from 4-chloro-3-sulfamoylbenzoic acid, showed no significant effect. This provides a class-level inference for the 3-chloro-4-sulfamoyl isomer [1].
| Evidence Dimension | Inhibition of hNKCC1A (IC50) |
|---|---|
| Target Compound Data | N.E. (up to 1000 µM) |
| Comparator Or Baseline | Bumetanide: 0.945 µM; Furosemide: 5.15 µM |
| Quantified Difference | Target compound is >1000-fold less potent than bumetanide. |
| Conditions | In vitro assay using hNKCC1A-expressing Xenopus laevis oocytes. |
Why This Matters
This quantifies the molecule's low liability for interfering with NKCC1-dependent assays, a critical differentiator for researchers studying other pathways or requiring a non-diuretic sulfamoylbenzoic acid scaffold.
- [1] PM Ho et al. Comparison of the potency of loop diuretics from different structural groups to inhibit hNKCC1A and hNKCC1B. Sci Rep. 2018 Jun 29;8(1):9845. Table 1. View Source
